5-(Thiophen-3-yl)pyrazine-2-carboxylic acid
Description
Properties
CAS No. |
1286777-22-7 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-thiophen-3-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-4-10-7(3-11-8)6-1-2-14-5-6/h1-5H,(H,12,13) |
InChI Key |
GPJLXYWPAQLOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
While direct literature on 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is limited, analogous pyrazine carboxylic acids (such as 5-methylpyrazine-2-carboxylic acid) have been synthesized via condensation of aldehydes with o-diaminobenzene derivatives, followed by oxidation and decarboxylation steps.
- Example: A patented method for 5-methylpyrazine-2-carboxylic acid involves cyclization of pyruvic aldehyde with o-phenylenediamine in the presence of sodium pyrosulfite catalyst at 30–90 °C for 0.5–2 hours to form a benzopyrazine intermediate. This is followed by oxidation with inorganic oxidants at 60–105 °C, acidification, decarboxylation with sulfuric acid at 30–130 °C, and extraction with butanone to yield the carboxylic acid with purity >99%.
Although this exact method is for a methyl-substituted pyrazine acid, it provides a conceptual framework for preparing substituted pyrazine carboxylic acids, potentially adaptable for thiophene substitution.
Suzuki Cross-Coupling Reaction
A more direct and widely applied method to prepare 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves the Suzuki cross-coupling reaction:
- Step 1: Synthesis of 5-bromopyrazine-2-carboxylic acid or its amide derivative as the coupling partner.
- Step 2: Coupling with 3-thiopheneboronic acid or its pinacol ester in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base such as potassium phosphate in solvents like 1,4-dioxane.
This method is supported by research where pyrazine derivatives bearing bromine at the 5-position were coupled with various aryl and heteroaryl boronic acids, including thiophene derivatives, yielding the corresponding 5-(heteroaryl)pyrazine-2-carboxamides or acids in moderate to good yields (37–75%).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Pyrazin-2-amine + 5-bromothiophene-2-carboxylic acid, TiCl4, pyridine | Formation of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate | ~75 |
| 2 | Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane, aryl/heteroaryl boronic acid (3-thiopheneboronic acid) | Suzuki coupling to 5-(Thiophen-3-yl)pyrazine-2-carboxamide derivatives | 37–72 |
The amide intermediate can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Alternative Synthetic Routes
- Amidation followed by hydrolysis: Starting from 5-bromopyrazine-2-carboxylic acid, formation of amide derivatives with pyrazinyl amines followed by Suzuki coupling and subsequent hydrolysis to carboxylic acid.
- Direct lithiation and carboxylation: Lithiation at the 5-position of pyrazine followed by reaction with carbon dioxide to introduce the carboxyl group, then coupling with thiophene derivatives. This is less commonly reported due to regioselectivity challenges.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Condensation/Oxidation | Uses inexpensive starting materials; scalable | Multi-step, requires careful control of conditions | ~70–80 (for analogs) | Adaptable but not specific for thiophene substitution |
| Suzuki Cross-Coupling | High selectivity; modular; mild conditions | Requires palladium catalyst; cost of boronic acids | 37–75 | Most direct and versatile for thiophene substitution |
| Lithiation/Carboxylation | Direct functionalization | Regioselectivity issues; harsh conditions | Variable | Less common, more experimental |
Experimental Considerations and Optimization
- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are standard for Suzuki coupling.
- Bases: Potassium phosphate or carbonate bases facilitate the coupling.
- Solvents: 1,4-dioxane or mixtures with water are typical.
- Temperature: Reactions usually proceed at 80–100 °C.
- Purification: Column chromatography or recrystallization from suitable solvents.
Summary Table of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the binding of NADPH to Mycobacterium tuberculosis Fatty Acid Synthase I, thereby exerting antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Key Structural Variations :
Structural-Activity Relationships (SAR) :
- Thiophene vs. In contrast, bromophenyl (6c) or chloro-trifluoromethylphenyl (6h) groups in sorafenib analogs improve target affinity (e.g., c-Raf inhibition) but increase cytotoxicity .
- Carboxylic Acid vs. Amide/Urea Linkers: The free carboxylic acid in 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid allows for ionization at physiological pH, favoring solubility. Amide/urea derivatives (e.g., 6c, 6h) enhance membrane permeability and target engagement, as seen in their nanomolar cytostatic activity .
- Pyrazine Ring Substitutions : tert-Butyl and chloro groups at C5/C6 (e.g., compound 8 ) increase steric bulk and lipophilicity, improving antifungal activity but reducing solubility.
Key Challenges :
Pharmacological and Toxicological Profiles
Key Observations :
- The thiophene derivative’s low cytotoxicity (predicted) contrasts with 6h’s fibroblast toxicity, highlighting the impact of urea substituents on selectivity.
Biological Activity
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features both a thiophene ring and a pyrazine ring, which contribute to its unique chemical reactivity. The molecular formula is , with a molecular weight of 206.22 g/mol. The structural characteristics allow for diverse interactions with biological targets, potentially modulating enzyme activity or receptor functions.
Antimicrobial Properties
Research indicates that 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains using the agar well diffusion method. The compound demonstrated a marked inhibition of microbial growth, suggesting its potential as a therapeutic agent against infections .
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. It has been noted for its ability to disrupt critical interactions in cancer cell signaling pathways. For instance, studies have indicated that similar compounds can inhibit the transactivation response RNA-binding protein (TRBP), which is involved in microRNA biosynthesis linked to various cancers .
Synthesis Methods
The synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves several steps, including condensation reactions with appropriate reagents such as TiCl4 and various coupling agents. The following table summarizes common synthetic pathways:
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Pyrazin-2-amine + 5-bromothiophene-2-carboxylic acid |
| 2 | Coupling | T3P (propyl phosphonic anhydride) |
| 3 | Purification | LC-MS, H1NMR, FT-IR for characterization |
These methods facilitate the efficient production of the compound in both laboratory and industrial settings .
Case Studies and Research Findings
Several studies have focused on the biological activity of derivatives related to 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid. For example:
- Antimicrobial Evaluation : A series of pyrazine derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited the highest activity against specific bacterial strains, suggesting that structural modifications can enhance bioactivity .
- Molecular Docking Studies : Molecular docking studies have shown that various derivatives of pyrazine compounds can effectively inhibit enzymes like GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis. This inhibition correlates with their observed antibacterial activities .
Q & A
Basic: What are the standard synthetic routes for 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with thiophene-containing precursors. A common approach is the condensation reaction between pyrazine-2-carboxylic acid chloride and 3-thiopheneboronic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water .
- Key variables :
- Catalyst loading : Higher Pd concentrations (1–2 mol%) improve coupling efficiency but may increase impurities.
- Temperature : Reactions are typically run at 80–100°C for 12–24 hours. Lower temperatures (<60°C) result in incomplete conversion.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product, with yields ranging from 45% to 68% .
Advanced: How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerized species?
Answer:
Byproduct formation often arises from competing nucleophilic substitution or π-π stacking interactions. Optimization strategies include:
- Protecting group strategy : Temporarily protecting the pyrazine nitrogen with a tert-butoxycarbonyl (Boc) group to direct thiophene coupling to the C5 position .
- Solvent polarity : Using polar aprotic solvents (e.g., DMF) reduces dimerization by disrupting π-π interactions.
- Catalyst screening : Employing Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) enhances regioselectivity for the thiophen-3-yl substitution .
- Post-synthesis analysis : LC-MS or ¹H NMR (e.g., monitoring aromatic proton shifts at δ 8.2–8.5 ppm) identifies regioisomeric impurities, guiding iterative refinement .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR :
- Thiophene protons appear as a multiplet at δ 7.2–7.4 ppm, while pyrazine protons resonate at δ 8.3–8.6 ppm.
- Carboxylic acid protons (if unmodified) show broad signals at δ 12–13 ppm .
- FT-IR : Confirms the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
- High-resolution MS : Exact mass (calculated for C₉H₆N₂O₂S: [M+H]⁺ = 223.0278) validates molecular composition .
Advanced: What mechanisms underlie its reported bioactivity (e.g., enzyme inhibition)?
Answer:
The compound’s bioactivity is attributed to:
- Electron-deficient pyrazine ring : Acts as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases.
- Thiophene sulfur : Participates in hydrophobic interactions with enzyme active sites (e.g., in anti-inflammatory assays, IC₅₀ values of ~5–10 µM have been observed) .
- Carboxylic acid moiety : Enhances solubility and enables salt formation with basic residues (e.g., arginine/lysine in target proteins). Computational docking (AutoDock Vina) predicts binding energies of −8.2 to −9.5 kcal/mol for COX-2 .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often stem from:
- Purity variations : Impurities ≥5% (e.g., unreacted pyrazine precursors) can skew bioassay results. Validate purity via HPLC (≥95% area under the curve) .
- Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity.
- Assay conditions : Compare protocols for cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme sources (recombinant vs. tissue-extracted). Meta-analysis of IC₅₀ values across studies can identify outliers .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials to prevent degradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
- Long-term stability : Periodic ¹H NMR checks (every 6 months) monitor decomposition (e.g., new peaks near δ 1.2 ppm suggest esterification) .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking : Use Schrödinger Maestro or MOE to simulate binding to targets like COX-2. Focus on the pyrazine-thiophene scaffold’s orientation in the hydrophobic pocket.
- QSAR studies : Correlate substituent electronic parameters (Hammett σ constants) with activity data to design analogs.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD values <2 Å indicate robust target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
